molecular formula C13H26O2Si B11871062 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid CAS No. 88729-73-1

1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid

Cat. No.: B11871062
CAS No.: 88729-73-1
M. Wt: 242.43 g/mol
InChI Key: ZFRVEVLJNJMEKE-UHFFFAOYSA-N
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Description

1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a trimethylsilyl group attached via a propyl chain. This compound is notable for its unique structural features, which combine the stability of the cyclohexane ring with the reactivity of the carboxylic acid and the steric bulk provided by the trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Attachment to Propyl Chain: The propyl chain can be synthesized through standard organic reactions such as Grignard reactions or alkylation.

    Cyclohexane Ring Formation: The cyclohexane ring can be constructed using cyclization reactions or by starting with cyclohexane and introducing the necessary functional groups.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines.

Major Products:

    Oxidation Products: Esters, anhydrides.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the trimethylsilyl group provides steric protection and can influence the compound’s reactivity. The cyclohexane ring offers structural stability and can affect the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-3-propanol: Shares the trimethylsilyl group and propyl chain but lacks the cyclohexane ring and carboxylic acid group.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the trimethylsilyl group.

    Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the propyl chain, cyclohexane ring, and carboxylic acid group.

Uniqueness: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is unique due to its combination of a bulky trimethylsilyl group, a stable cyclohexane ring, and a reactive carboxylic acid group. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various chemical and industrial applications.

Properties

CAS No.

88729-73-1

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

1-(3-trimethylsilylpropyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H26O2Si/c1-16(2,3)11-7-10-13(12(14)15)8-5-4-6-9-13/h4-11H2,1-3H3,(H,14,15)

InChI Key

ZFRVEVLJNJMEKE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCC1(CCCCC1)C(=O)O

Origin of Product

United States

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